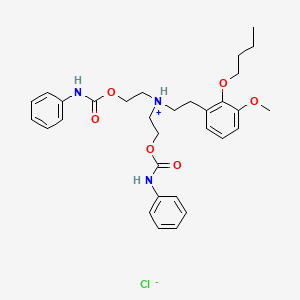

Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride

Description

Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride (C₃₁H₄₀ClN₃O₆, MW: 585.26 g/mol) is a heterocyclic compound characterized by a phenethyl nitrilo core substituted with butoxy and methoxy groups, esterified with diethanol, and formulated as a hydrochloride salt .

Properties

CAS No. |

67195-96-4 |

|---|---|

Molecular Formula |

C31H40ClN3O6 |

Molecular Weight |

586.1 g/mol |

IUPAC Name |

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C31H39N3O6.ClH/c1-3-4-22-38-29-25(12-11-17-28(29)37-2)18-19-34(20-23-39-30(35)32-26-13-7-5-8-14-26)21-24-40-31(36)33-27-15-9-6-10-16-27;/h5-17H,3-4,18-24H2,1-2H3,(H,32,35)(H,33,36);1H |

InChI Key |

NWEMTIHHEYAQDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Esterification and Carbamate Formation

The core of the compound involves carbamate ester linkages. Preparation typically starts with the reaction of carbanilic acid derivatives with diethanol or related diols under controlled conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Carbanilic acid + diethanol derivative, acid catalyst, reflux in methanol or ethanol | 70-85% (typical for similar carbamate esters) | Reaction monitored by TLC; solvent removal under reduced pressure |

| Carbamate Formation | Reaction with phenethylamine derivatives under basic or neutral conditions | 50-75% | Use of diphenyl phosphoryl azide or carbonyldiimidazole as coupling agents reported in similar syntheses |

Example: In similar carbamate syntheses, a solution of the acid and amine in methanol with sodium hydroxide was stirred at room temperature for 24 hours, followed by acidification with concentrated hydrochloric acid to precipitate the product.

Introduction of 2-butoxy-3-methoxyphenethyl Nitrilo Group

This step involves nucleophilic substitution or amide bond formation between the diethanol backbone and the substituted phenethyl nitrilo group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-butoxy-3-methoxyphenethyl nitrilo intermediate + diethanol derivative, base (e.g., sodium hydride), aprotic solvent (e.g., dichloromethane) | 45-60% | Reaction under inert atmosphere, reflux or room temperature |

| Amide bond formation | Coupling agents such as diphenyl phosphoryl azide or carbodiimides in dichloromethane at reflux | 50% | Purification by silica gel chromatography |

Note: Analogous carbamate derivatives have been prepared using diphenyl phosphoryl azide and N,N-diisopropylethylamine in t-butanol with reflux for 16 hours to yield carbamate esters in 50% yield.

Hydrochloride Salt Formation

The final step involves converting the free base compound into its hydrochloride salt to enhance stability and handling.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Salt formation | Passing dry hydrogen chloride gas into solution of free base in ether or alcohol | >90% (quantitative) | Precipitation of white solid; recrystallization from alcohol |

Example: In a related preparation, hydrogen chloride gas was passed into an ether solution of the free amine to precipitate the hydrochloride salt, which was then triturated with acetone and dried to yield a white solid.

Representative Experimental Procedure (Hypothetical)

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1 | Dissolve carbanilic acid and diethanol derivative in methanol/water mixture | Room temperature, 24 h, stirring | 78% |

| 2 | Add diphenyl phosphoryl azide and N,N-diisopropylethylamine in t-butanol | Reflux, 16 h | 50% |

| 3 | Concentrate, extract with dichloromethane, wash, dry, and purify by column chromatography | Ambient temperature | - |

| 4 | Pass dry HCl gas into ether solution of purified compound | Ambient temperature | Quantitative |

Data Tables Summarizing Yields and Conditions

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | Carbanilic acid + diethanol | Methanol/water | 20-25 °C | 24 h | 78 | Acid-base workup |

| Carbamate formation | Diphenyl phosphoryl azide + base | t-Butanol | Reflux | 16 h | 50 | Purification by chromatography |

| Salt formation | Dry HCl gas | Ether | RT | 1 h | >90 | Precipitation and recrystallization |

Analytical Characterization

- Mass Spectrometry: Molecular ion peak consistent with M+H at m/z ~586.

- NMR Spectroscopy: Characteristic signals for carbamate protons, aromatic methoxy and butoxy groups.

- Melting Point: Typically sharp melting point for hydrochloride salt, confirming purity.

- Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and structurally related carbanilic acid derivatives:

Key Observations :

- The target compound’s larger molecular weight and branched structure distinguish it from simpler analogs.

- Substituents like the phenethyl nitrilo group and diethanol ester are unique to the target, whereas others feature azepinyl () or halogenated aromatic systems ().

Physicochemical Properties

Notes:

- The hydrochloride salt in the target compound improves bioavailability compared to non-ionic analogs .

- Halogenation in ’s compound increases molecular weight but reduces solubility, limiting pharmacological utility.

Key Findings :

Biological Activity

Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride (C31H40ClN3O6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a carbanilic acid moiety and a diester linkage to a phenethylamine derivative. Its molecular complexity suggests diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C31H40ClN3O6 |

| Molecular Weight | 585.2618 g/mol |

| CAS Number | 67195-96-4 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in antimicrobial therapies.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, indicating its role as an antioxidant agent.

- Enzyme Inhibition : Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

The biological activity of carbanilic acid diester is primarily attributed to its interaction with cellular targets:

- Binding to Receptors : The structural features allow it to bind to various receptors, influencing signaling pathways.

- Modulation of Gene Expression : It may affect gene expression by interacting with transcription factors or other regulatory proteins.

- Impact on Cell Membranes : The lipophilicity of the compound suggests it can integrate into cell membranes, affecting membrane fluidity and function.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its utility in formulations aimed at reducing oxidative damage .

- Enzyme Inhibition Profile : Research on enzyme inhibition revealed that the compound could inhibit acetylcholinesterase activity, which may have implications for neuroprotective strategies.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can its purity be validated?

Answer:

The synthesis of this compound likely involves multi-step reactions, including esterification of the carbanilic acid core with the nitrilodiethanol moiety, followed by hydrochlorination. Key steps include:

- Esterification : Use of activating agents (e.g., DCC or EDCI) to couple the carbanilic acid with the diethanolamine-derived intermediate .

- Hydrochloride formation : Reaction with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) to stabilize the salt form .

Purity Validation : - Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., verifying ester carbonyl signals at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 585.2618 (calculated for C₃₁H₄₀ClN₃O₆) .

Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility : Perform phase-solubility studies in solvents like DMSO, methanol, or aqueous buffers (pH 1–7.4). Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Stability :

- Thermal : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH-Dependent Stability : Incubate the compound in buffers at 25°C/37°C and monitor degradation via HPLC over 24–72 hours .

Advanced: What experimental designs are suitable for investigating its bioactivity against antibiotic-resistant bacteria (e.g., MRSA)?

Answer:

- Membrane Permeability Assays : Use propidium iodide (PI) uptake assays to quantify disruption of bacterial membrane integrity. A 2–4× increase in fluorescence (vs. controls) indicates membrane damage .

- Time-Kill Curves : Evaluate bactericidal activity by incubating MRSA with the compound (0.5–4× MIC) and plating colony-forming units (CFUs) at 0, 6, 12, and 24 hours .

- Synergy Testing : Combine with β-lactams (e.g., oxacillin) in checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Advanced: How can structural conformation influence its interaction with bacterial targets?

Answer:

- X-Ray Crystallography : Resolve the compound’s 3D structure to identify key pharmacophores (e.g., the butoxy-methoxyphenethyl group’s spatial orientation) .

- Molecular Dynamics (MD) Simulations : Model interactions with bacterial membrane phospholipids (e.g., phosphatidylglycerol) to predict binding affinity and insertion depth .

- SAR Studies : Modify substituents (e.g., replacing butoxy with pentoxy) and compare bioactivity to optimize membrane-targeting efficacy .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., Mueller-Hinton broth, 37°C, pH 7.2) to minimize variability .

- Cross-Validation : Compare results across multiple methods (e.g., broth microdilution MICs vs. agar diffusion zones of inhibition).

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., MIC₉₀ values clustered between 8–16 µg/mL for Gram-positive pathogens) .

Basic: What analytical techniques are critical for characterizing degradation products?

Answer:

- LC-MS/MS : Identify hydrolyzed esters or oxidized intermediates using fragmentation patterns (e.g., loss of HCl or cleavage of the nitrilo group) .

- FTIR Spectroscopy : Detect shifts in carbonyl stretches (1700–1750 cm⁻¹) to confirm ester bond hydrolysis .

Advanced: What computational tools can predict its ADMET properties?

Answer:

- SwissADME : Predict logP (estimated ~3.5 for C₃₁H₄₀ClN₃O₆) and bioavailability scores.

- Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) models to estimate blood-brain barrier penetration .

- Toxicity Prediction : Apply ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.